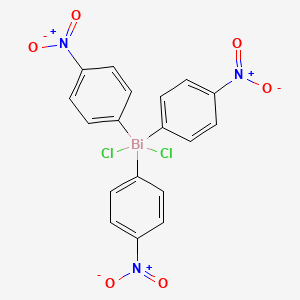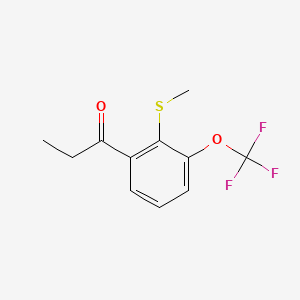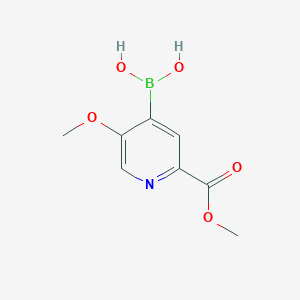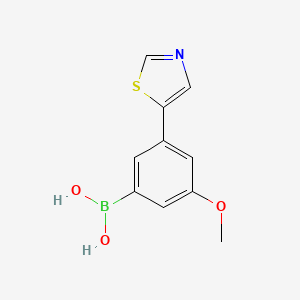
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H10BNO3S and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic system. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), and boron reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted methoxy derivatives.
科学的研究の応用
Chemistry: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
作用機序
The mechanism of action of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
類似化合物との比較
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a thiazole ring, which can impart distinct electronic and steric properties, making it valuable in specific synthetic applications .
特性
分子式 |
C10H10BNO3S |
|---|---|
分子量 |
235.07 g/mol |
IUPAC名 |
[3-methoxy-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3S/c1-15-9-3-7(10-5-12-6-16-10)2-8(4-9)11(13)14/h2-6,13-14H,1H3 |
InChIキー |
GEESQOKMUYHNPR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)OC)C2=CN=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



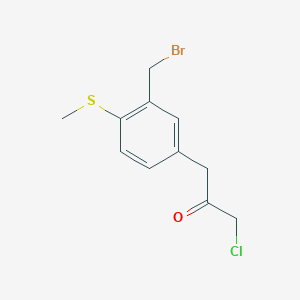
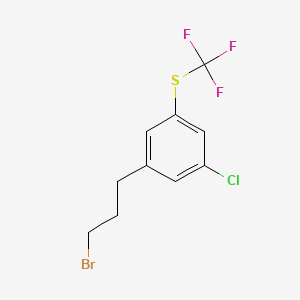
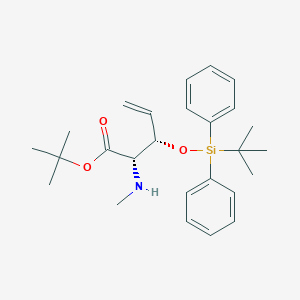
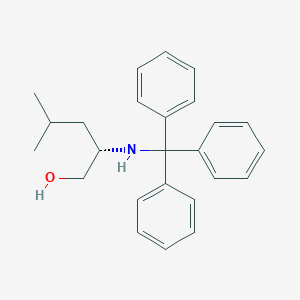

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)

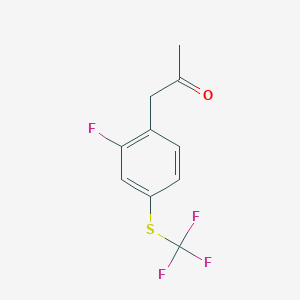
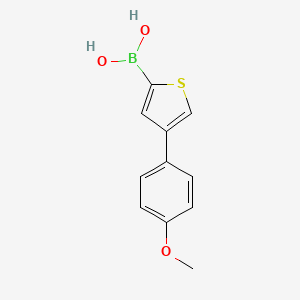
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)
